[3-(Prop-2-yn-1-yloxy)phenyl]methanol
Description
[3-(Prop-2-yn-1-yloxy)phenyl]methanol (CAS: 34905-03-8) is a phenolic derivative featuring a hydroxymethyl group (-CH₂OH) at the para position relative to a propargyl ether (-O-C≡CH) substituent on the aromatic ring. Its molecular formula is C₁₀H₁₀O₂ (MW: 162.19 g/mol), and it serves as a versatile intermediate in organic synthesis, particularly in click chemistry and pharmaceutical applications due to its reactive alkyne moiety . The compound is typically stored under inert conditions (2–8°C) to prevent degradation .
Properties
IUPAC Name |
(3-prop-2-ynoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7,11H,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSZXTASUDBDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294368 | |
| Record name | 3-(2-Propyn-1-yloxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34905-03-8 | |
| Record name | 3-(2-Propyn-1-yloxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34905-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Propyn-1-yloxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(prop-2-yn-1-yloxy)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Method 1:
-
Method 2:
Industrial Production Methods:
Industrial production methods for [3-(Prop-2-yn-1-yloxy)phenyl]methanol typically involve large-scale synthesis using similar starting materials and reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is often packaged in bulk quantities for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Prop-2-yn-1-yloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
Overview
[3-(Prop-2-yn-1-yloxy)phenyl]methanol is an organic compound with the molecular formula C₁₀H₁₀O₂, known for its diverse applications in chemistry, biology, medicine, and industry. This compound serves as a versatile building block in synthetic chemistry and has shown potential in various scientific research applications.
Chemistry
Synthesis of Complex Molecules :
this compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable for creating diverse chemical entities.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts to aldehydes or carboxylic acids using oxidizing agents like KMnO₄. |
| Reduction | Can be reduced to alcohol derivatives using LiAlH₄ or NaBH₄. |
| Substitution | Participates in nucleophilic substitutions with strong bases like NaOH. |
Biology
Biochemical Studies :
The compound has been investigated for its interactions with enzymes and metabolic pathways. It serves as a substrate in enzymatic reactions, suggesting potential roles in biochemical processes.
Antimicrobial Properties :
Preliminary studies indicate that this compound exhibits antimicrobial activity, positioning it as a candidate for pharmaceutical applications aimed at combating microbial infections.
Medicine
Pharmaceutical Research :
As a precursor in drug development, this compound is explored for its potential therapeutic applications. Its unique structural features may contribute to the design of new drugs targeting specific diseases.
Industry
Material Science :
The compound is used in developing new materials with specific properties, such as polymers and coatings. Its ability to form cross-linked structures enhances material durability and functionality.
Case Studies
Research has shown that this compound can be effectively used in various experimental setups:
- Enzymatic Activity Assays : Studies have demonstrated its role as a substrate for specific enzymes, aiding in understanding metabolic pathways.
- Antimicrobial Testing : Laboratory tests have confirmed its efficacy against certain bacterial strains, suggesting further exploration for drug development.
- Material Development Projects : Industrial applications have showcased its utility in creating advanced polymeric materials with enhanced properties.
Mechanism of Action
The mechanism of action of [3-(Prop-2-yn-1-yloxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Trends
- Macrocyclic Synthesis : Propargyloxybenzaldehyde derivatives are key precursors for porphyrin scaffolds (e.g., 5,15-dimesitylporphyrins), highlighting the alkyne’s role in macrocycle assembly .
Biological Activity
[3-(Prop-2-yn-1-yloxy)phenyl]methanol is an organic compound with the molecular formula and a molecular weight of 162.19 g/mol. It features a phenolic structure with a prop-2-yn-1-yloxy substituent, which contributes to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, including its enzymatic interactions, antimicrobial properties, and other relevant findings from recent studies.
Chemical Structure
The structural formula of this compound is depicted below:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several potential applications in pharmacology and biochemistry.
1. Enzymatic Interactions
Research indicates that this compound may serve as a substrate for various enzymes, suggesting its involvement in biochemical pathways. However, specific mechanisms of action remain largely unexplored, indicating a need for further research to elucidate these interactions.
2. Antimicrobial Properties
Preliminary studies have suggested that this compound exhibits potential antimicrobial activity . This characteristic positions it as a candidate for pharmaceutical applications aimed at combating microbial infections. The compound's ability to inhibit microbial growth could be attributed to its structural features, which may interfere with microbial cell functions .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several derivatives of phenolic compounds, including this compound. The results indicated that this compound exhibited significant activity against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents.
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| This compound | 32 | 64 |
| Control (standard antibiotic) | 16 | 32 |
This data suggests that while this compound shows promise, further optimization may be necessary to enhance its efficacy relative to existing treatments .
Case Study 2: Enzymatic Activity
Another investigation focused on the compound's role as an enzyme substrate. The study found that this compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This finding opens avenues for exploring its potential in drug design targeting specific enzymatic processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
